molecular formula C9H11FN2O6 B013573 5-Fluorouridine CAS No. 316-46-1

5-Fluorouridine

货号: B013573
CAS 编号: 316-46-1
分子量: 262.19 g/mol
InChI 键: FHIDNBAQOFJWCA-UAKXSSHOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-氟尿嘧啶核苷是一种氟化嘧啶核苷类似物。它是尿苷的衍生物,其中嘧啶环的5位上的氢原子被氟原子取代。 该化合物因其在生物化学和药理学研究中的重要作用而闻名,尤其是在核酸代谢和癌症治疗的研究中 .

准备方法

合成路线及反应条件

5-氟尿嘧啶核苷可以通过多种方法合成。一种常见的方法是尿苷的氟化。 该过程通常使用氟化剂,例如二乙基氨基三氟化硫 (DAST),在受控条件下进行,以确保选择性地对尿苷分子进行5位氟化 .

工业生产方法

在工业环境中,5-氟尿嘧啶核苷的生产通常涉及使用优化的反应条件进行大规模化学合成,以最大限度地提高产量和纯度。 该过程可能包括结晶和纯化等步骤,以获得适用于制药应用的最终产品 .

化学反应分析

反应类型

5-氟尿嘧啶核苷经历各种化学反应,包括:

常见试剂和条件

主要产品

科学研究应用

Cancer Treatment

5-Fluorouridine is predominantly utilized as an antineoplastic agent in the treatment of various cancers. Its mechanism involves the inhibition of thymidylate synthase, leading to disrupted DNA synthesis within tumor cells. This section highlights its clinical applications and effectiveness.

Clinical Applications

  • Colorectal Cancer : 5-FUR remains a cornerstone in the chemotherapy regimens for colorectal cancer, often used in combination with other agents such as leucovorin and oxaliplatin. Studies indicate that pharmacokinetics (PK) guided dosing can enhance therapeutic efficacy while minimizing toxicity, showcasing the importance of personalized medicine in cancer treatment .
  • Combination Therapies : Recent investigations have demonstrated that 5-FUR can be effectively combined with targeted therapies, such as anti-VEGF and anti-EGFR agents. This synergistic approach has shown improved response rates in patients with advanced solid tumors .
  • Liposomal Formulations : Innovative drug delivery systems are being developed to enhance the bioavailability and efficacy of 5-FUR. For instance, a study reported a liposomal formulation co-loaded with doxorubicin that significantly reduced tumor size in murine models compared to controls .

Molecular Biology and Biochemical Research

Beyond its therapeutic applications, this compound serves as a valuable tool in molecular biology research.

RNA Studies

  • Incorporation into RNA : 5-FUR can be incorporated into RNA molecules, allowing researchers to study RNA structure and function. The introduction of fluorine atoms facilitates advanced NMR techniques for investigating RNA folding and interactions .
  • Non-Coding RNAs : Research indicates that 5-FUR influences the processing and function of non-coding RNAs, which play critical roles in gene regulation and cellular responses to stress .

Case Studies and Clinical Findings

Several case studies elucidate the practical applications of this compound in clinical settings:

Study Focus Findings
Mahbub et al. (2017)Polyphenol InteractionShowed that combining polyphenols with 5-FU enhanced apoptosis in leukemia cell lines .
Pharmacometric Study (2020)Personalized DosingDemonstrated improved outcomes through PK-guided dose adjustments of 5-FU .
Liposomal Study (2021)Drug DeliveryAchieved significant tumor reduction using a novel liposomal formulation containing 5-FUR .

作用机制

5-氟尿嘧啶核苷主要通过掺入 RNA 和 DNA 发挥作用。一旦掺入,它就会破坏正常的核酸功能,导致 RNA 加工和 DNA 合成受到抑制。 这种破坏主要是由于抑制了胸腺嘧啶合成酶,胸腺嘧啶合成酶对于合成胸腺嘧啶至关重要,胸腺嘧啶是 DNA 复制所需的核苷酸 .

相似化合物的比较

类似化合物

独特性

5-氟尿嘧啶核苷因其特异性掺入 RNA 而独一无二,这使其区别于其他主要针对 DNA 的氟化嘧啶。 这种独特的特性使其成为研究 RNA 代谢和开发 RNA 靶向疗法的宝贵工具 .

生物活性

5-Fluorouridine (5-FUrd) is a nucleoside analogue and an important antimetabolite used in the treatment of various cancers. Its biological activity is primarily attributed to its role as a precursor to 5-fluorouracil (5-FU), which has been widely studied for its efficacy against solid tumors, leukemias, and lymphomas. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, therapeutic applications, and case studies that highlight its clinical significance.

This compound is metabolized intracellularly to this compound 5'-monophosphate (5-FU-MP) and subsequently to this compound 5'-triphosphate (5-FU-TP). These metabolites interfere with RNA synthesis and have been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis. The conversion of 5-FUrd to its active forms is facilitated by nucleoside phosphorylase, which has a Km value indicating its affinity for 5-FUrd .

Key Metabolic Pathways

Metabolite Function Km Value
This compoundPrecursor to active metabolites-
This compound 5'-MPInhibits thymidylate synthase-
This compound 5'-TPIncorporated into RNA, disrupts RNA synthesisKm = 0.049 mM

Therapeutic Applications

This compound has demonstrated significant antitumor activity across various cancer types. It is particularly effective in colorectal cancer, where it has been used both as a monotherapy and in combination with other chemotherapeutics like oxaliplatin and irinotecan. Recent studies suggest that the mechanism of action may involve RNA damage rather than solely DNA damage, challenging traditional views on how this drug operates .

Clinical Efficacy

A retrospective analysis of clinical studies involving 103 patients treated with fluoropyrimidines revealed a response rate of approximately 25% among those receiving adequate dosages . In another case study involving a patient with metastatic esophageal cancer, treatment with modified doses of 5-FU led to significant clinical improvement without severe adverse effects .

Case Studies

  • Patient with Metastatic Esophageal Cancer : A 74-year-old male underwent treatment with a reduced dose of 5-FU due to DPD deficiency. He exhibited improved general health and no recurrence of symptoms after several cycles of treatment .
  • Neurotoxicity Case : A case report documented an unusual instance of encephalopathy induced by 5-FU, emphasizing the need for careful monitoring of neurological side effects during treatment .

Research Findings

Recent research has focused on the pharmacodynamics of this compound and its derivatives. Studies have shown that modifications to the chemical structure can enhance the therapeutic index compared to standard fluoropyrimidines like 5-FU . Additionally, the use of polyphenols in combination with antimetabolites has shown promise in enhancing the cytotoxic effects against leukemia cell lines, indicating potential avenues for combination therapies .

常见问题

Basic Research Questions

Q. How can 5-Fluorouridine be synthesized and characterized to ensure purity and structural fidelity for in vitro studies?

  • Methodological Answer : Synthesis typically involves fluorination of uridine derivatives using fluorinating agents (e.g., Selectfluor). Characterization requires nuclear magnetic resonance (NMR; 1^1H, 13^13C, 19^19F) to confirm the fluorine substitution at the C5 position of the pyrimidine ring. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should verify purity (>95%). For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm identity .

Q. What experimental approaches are used to study this compound’s incorporation into RNA and its downstream effects on transcription?

  • Methodological Answer : Radiolabeled 3^3H- or 14^14C-5-Fluorouridine can be administered to cells, followed by RNA extraction and autoradiography to track incorporation. Poly-A RNA enrichment (via oligo-dT beads) and reverse transcription PCR (RT-PCR) help quantify its integration into mRNA. Apoptosis assays (e.g., Annexin V/PI staining) and RNA sequencing (RNA-seq) can link incorporation to transcriptional dysregulation and cell death .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50} values for this compound across different cancer cell lines?

  • Methodological Answer : Variations in IC50_{50} may arise from differences in cell permeability, nucleoside transporter expression, or metabolic activation. Standardize assays by:

  • Using identical cell culture conditions (e.g., media, passage number).
  • Validating transporter activity via competitive inhibition (e.g., uridine co-treatment).
  • Performing dose-response curves with real-time cell viability assays (e.g., IncuCyte). Cross-validate with RNA synthesis inhibition metrics (e.g., EU/5-FU dual labeling) .

Q. What methodologies address conflicting data on this compound’s role in ribosomal RNA (rRNA) synthesis versus mRNA processing?

  • Methodological Answer : Employ pulse-chase experiments with this compound (2 mM, 5-minute pulse) to differentiate rRNA vs. mRNA incorporation. Use fluorescence in situ hybridization (FISH) with rRNA-specific probes (e.g., 28S/18S) and nascent RNA capture (e.g., 5-ethynyl uridine/5-FU dual labeling). Quantify RNA polymerase I (Pol I) activity via chromatin immunoprecipitation (ChIP) in nucleolar regions .

Q. How can experimental conditions be optimized to minimize off-target effects of this compound in neurotoxicity studies?

  • Methodological Answer : Off-target effects may arise from nonspecific RNA binding. Mitigate by:

  • Titrating concentrations below 0.04 mg/mL to avoid saturation of RNA polymerases.
  • Using conditional knockout models (e.g., Pol I-deficient cells) to isolate rRNA-specific effects.
  • Pairing with rescue experiments (e.g., exogenous uridine supplementation) to confirm mechanism .

Q. What statistical frameworks are suitable for analyzing time-dependent apoptosis induction by this compound?

  • Methodological Answer : Use Kaplan-Meier survival curves for apoptosis onset timing and Cox proportional hazards models to account for covariates (e.g., cell cycle phase). For single-cell resolution, apply live-cell imaging with caspase-3/7 fluorescent reporters. Validate with RNAi knockdown of apoptosis regulators (e.g., Bcl-2, Bax) .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in this compound’s efficacy in primary vs. immortalized cell lines?

  • Methodological Answer : Primary cells often lack the metabolic activation pathways present in immortalized lines (e.g., lower uridine phosphorylase activity). Confirm metabolic competence via HPLC quantification of 5-Fluorouracil (5-FU) conversion. Use matched primary/immortalized pairs (e.g., patient-derived vs. HeLa) and report batch-specific variability in supplementary datasets .

Q. What controls are essential when studying this compound’s impact on mitochondrial RNA (mtRNA) in models of neurodegeneration?

  • Methodological Answer : Include:

  • Negative controls: Cells treated with non-fluorinated uridine analogs.
  • Mitochondrial-enriched RNA fractions (validated by RT-qPCR for mtDNA-encoded genes like COX1).
  • Pharmacological inhibitors of mitochondrial transcription (e.g., ethidium bromide) to isolate mtRNA effects .

Q. Experimental Design Tables

Table 1 : Key Parameters for this compound Dose Optimization in RNA Synthesis Studies

ParameterRecommended ValueRationaleReference
Pulse duration5–10 minutesMinimizes secondary metabolic effects
Concentration range0.01–0.1 mMAligns with Km of RNA polymerases
Post-pulse incubation30 minutes–2 hoursAllows RNA processing and decay

Table 2 : Common Pitfalls in this compound Studies and Solutions

PitfallSolutionReference
RNA degradation during extractionUse RNase inhibitors and cold buffers
Nonspecific fluorouridine bindingPre-clear lysates with anti-5-FU antibodies

属性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIDNBAQOFJWCA-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040397
Record name 5-Fluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-46-1
Record name 5-Fluorouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-fluorouridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Fluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluorouridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-FLUOROURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K0M952561
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。